molecular formula C20H20ClF2N3O2S B2424489 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215478-14-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2424489
CAS RN: 1215478-14-0
M. Wt: 439.91
InChI Key: HRGYBKVYAMSUBC-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClF2N3O2S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Antimicrobial Activity : Novel compounds synthesized from fluorobenzenes and 2-substituted benzothiazoles, including variations similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, have shown potential antimicrobial activities. These compounds are characterized by UV, IR spectral studies, and evaluated for antimicrobial activities (Jagtap et al., 2010).

  • Anti-cancer Properties : Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, compounds with structural similarities, reveals promising anticancer properties. These compounds are synthesized and screened within the Developmental Therapeutic Program of the National Cancer Institute, suggesting potential for new anticancer agents (Horishny et al., 2020).

Chemical and Biological Activities

  • Role in Rubber Vulcanization : Benzazole derivatives, including those similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, are used as rubber chemicals. They exhibit dual functions as accelerators and antioxidants in rubber vulcanization, a novel and potentially premium property (Khanra et al., 1993).

  • Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids, structurally related to the compound , have been identified as new vasorelaxant agents. These compounds show significant vasodilatation properties in rat thoracic aortic rings, offering insights into their potential therapeutic applications (Hassan et al., 2014).

Cytotoxicity and Antimicrobial Activities

  • Antimicrobial and Cytotoxic Effects : Research on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, structurally related to the compound, reveals significant antimicrobial action and cytotoxic effects against tumor cell lines. The compounds demonstrate marked sedative action and high anti-inflammatory activity, indicating diverse biological activities (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2S.ClH/c21-15-12-16(22)18-17(13-15)28-20(23-18)25(7-6-24-8-10-27-11-9-24)19(26)14-4-2-1-3-5-14;/h1-5,12-13H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYBKVYAMSUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

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